BenchChemオンラインストアへようこそ!

5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one

PARP-1 inhibition cellular PAR formation HeLa cells

5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one (CAS 651029-34-4, molecular formula C19H20N2O2, molecular weight 308.38 g/mol) is a substituted 4-aryl-5-hydroxyisoquinolinone derivative that functions as an inhibitor of poly(ADP-ribose) polymerase (PARP), specifically designed within a structural class known for PARP-1/2 inhibitory activity. The compound features a 5-hydroxy group on the isoquinolinone core and a 4-(propylaminomethyl)phenyl substituent at the 4-position, a substitution pattern described in the patent family EP1544194A1 / US7425563B2 covering 4-substituted aryl-5-hydroxyisoquinolinone derivatives with excellent PARP inhibitory effects.

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
CAS No. 651029-34-4
Cat. No. B12874875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one
CAS651029-34-4
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCCNCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O
InChIInChI=1S/C19H20N2O2/c1-2-10-20-11-13-6-8-14(9-7-13)16-12-21-19(23)15-4-3-5-17(22)18(15)16/h3-9,12,20,22H,2,10-11H2,1H3,(H,21,23)
InChIKeyWGYCUGFJKRQTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one (CAS 651029-34-4): A 4-Aryl-5-Hydroxyisoquinolinone PARP Inhibitor


5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one (CAS 651029-34-4, molecular formula C19H20N2O2, molecular weight 308.38 g/mol) is a substituted 4-aryl-5-hydroxyisoquinolinone derivative that functions as an inhibitor of poly(ADP-ribose) polymerase (PARP), specifically designed within a structural class known for PARP-1/2 inhibitory activity [1]. The compound features a 5-hydroxy group on the isoquinolinone core and a 4-(propylaminomethyl)phenyl substituent at the 4-position, a substitution pattern described in the patent family EP1544194A1 / US7425563B2 covering 4-substituted aryl-5-hydroxyisoquinolinone derivatives with excellent PARP inhibitory effects [2]. It is commercially available at 97% purity for research use .

Why Generic PARP Inhibitor Substitution Is Not Appropriate for 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one


Isoquinolinone-based PARP inhibitors exhibit widely divergent potency, selectivity, and cellular activity profiles depending on the specific substitution pattern at the 4-aryl and 5-hydroxy positions [1]. Within the 4-aryl-5-hydroxyisoquinolinone subclass, minor modifications to the amine substituent on the phenyl ring (e.g., changing from propylamino to dimethylamino, dipropylamino, or cyclic amines) produce compounds with distinct PARP-1 IC50 values, cellular PAR formation inhibition, and physicochemical properties [1]. The propylamino methyl substitution on the target compound confers a specific combination of hydrogen-bonding capability (via the secondary amine), lipophilicity, and steric profile that cannot be replicated by close analogs bearing tertiary amine or unsubstituted phenyl groups . Consequently, pharmacological or chemical biology studies requiring reproducible PARP inhibition at defined concentrations cannot simply interchange this compound with other isoquinolinones without altering experimental outcomes [2].

Quantitative Differentiation Evidence for 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one


PARP-1 Inhibitory Potency in Cellular Assay: Comparison to 1,5-Isoquinolinediol

In a cellular PARP-1 inhibition assay using human HeLa cells, 5-hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one inhibited H2O2-induced PAR formation with an IC50 of 50 nM after 30 min pre-incubation followed by 15 min H2O2 stimulation [1]. By comparison, the classical PARP inhibitor 1,5-isoquinolinediol (1,5-dihydroxyisoquinoline), which lacks the 4-aryl substitution and represents a structurally simpler isoquinolinone scaffold, exhibits a reported PARP IC50 of 180–370 nM in enzymatic assays . This approximately 3.6- to 7.4-fold difference in potency underscores the functional impact of the 4-aryl substitution pattern on target engagement.

PARP-1 inhibition cellular PAR formation HeLa cells DNA damage

Structural Differentiation: 5-Hydroxy Substitution vs. Unsubstituted Isoquinolinone PARP-1 Inhibitors

The 5-hydroxy group on the isoquinolinone core distinguishes this compound from the isoquinolin-1(2H)-one derivatives claimed in the Nerviano Medical Sciences patent series (e.g., US8993594B2 / WO2010133647), which lack this hydroxyl substitution and instead bear substituents at the 3- and 4-positions with alkoxy-amino side chains [1]. The 5-hydroxy substitution pattern is specifically associated with the 4-aryl-5-hydroxyisoquinolinone subclass (US7425563B2 / EP1544194A1), which was developed as a distinct chemotype for PARP inhibition with a different binding orientation in the PARP-1 NAD+ binding pocket [2]. The presence of the 5-hydroxy group enables an additional hydrogen-bond interaction with the catalytic domain that is absent in the 5-unsubstituted isoquinolinone series.

structure-activity relationship PARP-1 selectivity 5-hydroxyisoquinolinone Nerviano patent series

Amine Substituent Differentiation: Propylamino vs. Dimethylamino and Dipropylamino Analogs

Within the 4-aryl-5-hydroxyisoquinolinone patent series (US7425563B2), the target compound bears a secondary propylamino methyl substituent (—CH2—NH—CH2CH2CH3), which differs from the dimethylamino analog (—CH2—N(CH3)2) and the dipropylamino analog (—CH2—N(CH2CH2CH3)2) also disclosed in the patent [1]. The secondary amine in the target compound retains one hydrogen-bond donor (N–H), which is absent in the tertiary amine analogs. This hydrogen-bond donor capacity can influence target binding, aqueous solubility, and membrane permeability compared to the fully alkylated tertiary amine counterparts . The propyl chain length (C3) also distinguishes it from the methyl-substituted analog, affecting lipophilicity (calculated logP for the target compound is approximately 3.0–3.5 based on fragment-based estimation, compared to approximately 2.0–2.5 for the dimethylamino analog).

amine substituent SAR PARP inhibitor selectivity physicochemical properties

PARP-1 vs. PARP-2 Selectivity: Class-Level Benchmarking Against First-Generation Dual Inhibitors

The isoquinolin-1(2H)-one chemotype, to which this compound belongs, has been explicitly developed for achieving PARP-1 selectivity over PARP-2, as documented in the Nerviano Medical Sciences patent series (US8993594B2) and corroborated by independent SAR studies [1]. While isoform-selectivity data for the specific target compound are not publicly available, the broader 4-aryl-5-hydroxyisoquinolinone class is characterized in its originating patent (US7425563B2) as having excellent PARP inhibitory activity, with the general formula encompassing substituents designed to modulate isoform binding [2]. In contrast, first-generation clinical PARP inhibitors such as olaparib, niraparib, and rucaparib inhibit both PARP-1 and PARP-2 with roughly equivalent potency (PARP-1/PARP-2 IC50 ratios typically <5-fold), which has been associated with dose-limiting hematological toxicity arising from PARP-2 inhibition in bone marrow [3]. The isoquinolinone scaffold's potential for PARP-1 selectivity represents a therapeutically relevant differentiation from these dual inhibitors, though direct quantitative selectivity data for the target compound itself remains to be experimentally determined.

PARP isoform selectivity PARP-1 selective hematological toxicity therapeutic window

Recommended Research and Procurement Scenarios for 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one (CAS 651029-34-4)


Cellular DNA Damage Response Studies Requiring Sub-100 nM PARP-1 Inhibition

Based on the demonstrated cellular IC50 of 50 nM against PARP-1-mediated PAR formation in HeLa cells [1], this compound is suitable for DNA damage response studies where potent PARP-1 inhibition at nanomolar concentrations is required. Unlike 1,5-isoquinolinediol, which requires 180–370 nM for comparable enzyme inhibition, the target compound achieves effective PARP-1 blockade at lower concentrations, reducing potential off-target effects at higher compound concentrations. This potency advantage makes it particularly useful for combination studies with DNA-damaging agents (e.g., temozolomide, platinum drugs, ionizing radiation) where PARP inhibition is used to impair DNA repair and sensitize cancer cells to genotoxic stress [2].

PARP-1 Chemotype Comparison Studies: 5-Hydroxy vs. 5-Unsubstituted Isoquinolinones

The target compound represents a distinct 5-hydroxyisoquinolinone chemotype that differs fundamentally from the 5-unsubstituted isoquinolin-1(2H)-one series developed by Nerviano Medical Sciences (US8993594B2) [2]. Researchers conducting structure-activity relationship (SAR) studies on PARP-1 inhibitor binding modes can use this compound to probe the contribution of the 5-hydroxy hydrogen-bond interaction within the PARP-1 catalytic domain, which is absent in the 5-unsubstituted series. Parallel testing of this compound alongside representative Nerviano-series analogs provides a systematic approach to mapping the PARP-1 binding pocket and understanding how different substitution vectors affect potency, selectivity, and cellular activity.

Secondary Amine vs. Tertiary Amine Pharmacological Profiling in PARP Inhibitor Development

The propylamino (secondary amine) substituent on the target compound provides one hydrogen-bond donor that is absent in the dimethylamino and dipropylamino (tertiary amine) analogs disclosed in the same patent family [1]. This structural feature makes the compound a valuable comparator for studies investigating how hydrogen-bond donor capacity on the 4-aryl substituent influences aqueous solubility, membrane permeability, metabolic stability, and PARP-1 binding kinetics. Procurement of this compound alongside its closest tertiary amine analogs enables controlled head-to-head physicochemical and pharmacological profiling to inform lead optimization decisions.

PARP-1-Selective Tool Compound Development and Target Engagement Studies

The isoquinolinone scaffold class has been developed with the explicit goal of achieving PARP-1 selectivity over PARP-2 to reduce hematological toxicity associated with dual PARP inhibition [3]. This compound serves as a starting point for medicinal chemistry optimization toward highly PARP-1-selective tool compounds or preclinical candidates. Its 4-aryl-5-hydroxyisoquinolinone core can be further derivatized to enhance selectivity, and the compound itself can be used in cellular thermal shift assays (CETSA) or BRET-based target engagement assays to confirm intracellular PARP-1 binding and to benchmark selectivity against PARP-2 and other PARP family members.

Quote Request

Request a Quote for 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.